Erioflorin methacrylate
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Overview
Description
Erioflorin methacrylate is a complex organic compound with a unique structure
Preparation Methods
The synthesis of Erioflorin methacrylate involves several steps, including the formation of the tricyclic core and the introduction of functional groups. The synthetic route typically starts with the preparation of the tricyclic framework through a series of cyclization reactions. Subsequent steps involve the introduction of the methylidene and enoyloxy groups under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and alcohols.
Scientific Research Applications
Erioflorin methacrylate has several scientific research applications:
Chemistry: The compound is used as a model system for studying complex organic reactions and mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is studied for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Erioflorin methacrylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Erioflorin methacrylate can be compared with other similar compounds, such as:
- [(1R,2S,4R,6R,9R,10S,11R,12S,14R,15R,18R)-14-Acetyloxy-6-(furan-3-yl)-10-(2-methoxy-2-oxoethyl)-7,9,11,15-tetramethyl-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadec-7-en-12-yl] (E)-2-methylbut-2-enoate
- [(1R,2R,3S,4R,5R,6S,8S,10R,11R,12R,15S)-3,4,11-triacetyloxy-6-(acetyloxymethyl)-2-hydroxy-1,5,15-trimethyl-9-methylidene-14-oxo-16-oxatetracyclo[10.5.0.02,15.05,10]heptadecan-8-yl] (E)-3-phenylprop-2-enoate
These compounds share similar structural features but differ in their functional groups and stereochemistry, which can lead to differences in their chemical reactivity and biological activities.
Properties
Molecular Formula |
C23H28O7 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[(1R,2R,4R,6R,8S,9Z,11R)-4,9-dimethyl-14-methylidene-2-(2-methylprop-2-enoyloxy)-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C23H28O7/c1-11(2)20(24)27-15-9-18-23(7,30-18)10-17(29-21(25)12(3)4)19-14(6)22(26)28-16(19)8-13(15)5/h8,15-19H,1,3,6,9-10H2,2,4-5,7H3/b13-8-/t15-,16+,17+,18+,19-,23+/m0/s1 |
InChI Key |
DFCLHINCVSRYBX-FVQSLUMHSA-N |
Isomeric SMILES |
C/C/1=C/[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Canonical SMILES |
CC1=CC2C(C(CC3(C(O3)CC1OC(=O)C(=C)C)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Synonyms |
erioflorin methacrylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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